3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide is a chemical compound that features a complex structure with potential applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its unique combination of functional groups, which may contribute to its biological activities. The compound's molecular formula is , and it has garnered interest due to its potential pharmacological properties.
3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide belongs to the class of benzamides, which are derivatives of benzoic acid. This compound specifically contains a quinoline moiety, a bicyclic structure known for its presence in numerous bioactive compounds.
The synthesis of 3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide typically involves multi-step organic reactions. One common method includes:
The synthesis can be achieved using techniques such as:
The molecular structure of 3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide can be represented as follows:
This structure includes:
Crystallographic studies have provided insights into its solid-state structure, revealing bond lengths and angles that are critical for understanding its reactivity and interactions .
3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide can participate in various chemical reactions, including:
Reaction conditions such as solvent choice, temperature, and catalysts significantly influence the outcomes of these reactions. For instance, using palladium catalysts may facilitate cross-coupling reactions with other aryl halides.
The mechanism of action for 3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide involves its interaction with biological targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways.
Further investigation into its pharmacodynamics is essential to elucidate how this compound affects cellular processes and contributes to its potential therapeutic effects .
| Property | Value |
|---|---|
| Molecular Weight | 335.21 g/mol |
| Melting Point | 117 to 120 °C |
| Appearance | Orange solid |
| Property | Value |
|---|---|
| Solubility | Not specified |
| Density | Not specified |
| Stability | Stable under normal conditions |
These properties indicate that the compound is solid at room temperature and has a defined melting point range, which is useful for characterization purposes .
Quinoline-benzamide hybrids represent a privileged scaffold in modern drug discovery, combining the versatile quinoline heterocycle with the biologically adaptable benzamide pharmacophore. The specific compound 3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide exemplifies strategic molecular design aimed at optimizing target engagement and physicochemical properties. Its structure features three critical domains: (i) an 8-aminoquinoline moiety enabling metal chelation and π-stacking interactions, (ii) a benzamide linker with hydrogen-bonding capacity, and (iii) a tri-substituted benzene ring with halogen and methoxy groups conferring steric and electronic modulation. This configuration positions the molecule as a promising candidate for multifunctional bioactivity across therapeutic areas, including oncology, infectious diseases, and neurodegeneration [3] [6].
The rational design of 3,5-dichloro-4-methoxy-N-quinolin-8-ylbenzamide employs structural hybridization—a technique merging pharmacophoric elements from distinct bioactive templates. Quinoline derivatives exhibit intrinsic affinity for nucleic acids and enzymes via intercalation or allosteric modulation, while benzamides contribute conformational rigidity and protease recognition potential. Incorporating the 8-aminoquinoline subunit (as seen in anti-malarial primaquine) with N-benzoyl groups (reminiscent of histone deacetylase inhibitors) creates synergistic pharmacodynamics. This approach is validated by compounds like sorafenib, a quinoline-urea hybrid kinase inhibitor, and analogous N-(quinolin-2-yl)benzamide derivatives demonstrating antiproliferative activity against HCT-116, MCF-7, and SK-BR3 cancer lines [6].
Table 1: Bioactive Hybrid Scaffolds Incorporating Quinoline and Benzamide Motifs
| Compound Scaffold | Biological Targets | Reported Activities |
|---|---|---|
| N-(quinolin-2-yl)benzamide | Kinases (RAF, VEGFR) | Antiproliferative (IC₅₀: 1–10 μM) |
| 4-(6-amidoquinolin-2-yl)morpholine | Melanin-concentrating hormone receptor | Anti-obesity |
| 4-(quinolin-4-yl)morpholine | Bacterial enzymes | Antibacterial |
The 3,5-dichloro-4-methoxy pattern further enhances target selectivity. Chlorine atoms induce lipophilicity and van der Waals interactions in hydrophobic binding pockets, while the methoxy group at C4 donates electrons, influencing aromatic stacking geometry and metabolic stability. Such dual electronic and steric optimization is evident in kinase inhibitors where chloro-methoxy aryl groups achieve picomolar affinities [6] [8].
Quinoline pharmacophores trace their origins to natural alkaloids (e.g., quinine) but gained synthetic prominence with chloroquine’s antimalarial success. Subsequent derivatization focused on C4/C8 amino substitutions for antiamoebic activity and C2 benzamidation for anticancer effects. The 8-amino position is particularly consequential—unlike C4 analogues, it enables bidentate metal coordination critical for targeting metalloenzymes. Early N-(quinolin-8-yl)benzamides emerged as trypanocidal agents, with later modifications introducing halogenation to counter oxidative deactivation. Contemporary iterations, like the title compound, integrate meta,para-disubstituted benzoyl groups to exploit enzyme subsite diversity [3] [6].
Morpholine-functionalized quinolines (e.g., 4-morpholinoquinolines) represent a parallel evolution, enhancing solubility and CNS penetration. Though absent in the title molecule, their pharmacological profiles inform design logic: morpholine at C4 improves pharmacokinetics, while C8 benzamides maintain target affinity. This historical progression underscores the scaffold’s adaptability—each modification addressing limitations of prior generations [6].
Halogen atoms are pivotal in optimizing quinoline-benzamide bioactivity. The 3,5-dichloro motif in the benzamide ring:
Quantitative structure-activity relationship (QSAR) analyses of analogues reveal that meta-chlorination improves anticancer potency 3–5-fold versus non-halogenated counterparts. Concurrently, the 4-methoxy group exerts electronic and steric effects:
Table 2: Impact of Benzamide Substitutions on Physicochemical Parameters
| Substitution Pattern | cLogP | TPSA (Ų) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Unsubstituted benzamide | 3.02 | 65.7 | 12.8 |
| 4-Methoxy | 2.95 | 74.9 | 28.3 |
| 3,5-Dichloro-4-methoxy | 3.89 | 74.9 | 42.6 |
Data derived from SwissADME modeling of analogues confirms the 3,5-dichloro-4-methoxy configuration optimally balances lipophilicity (cLogP ≈3.9), polarity (tPSA ≈75 Ų), and stability—adhering to Lipinski’s guidelines while resisting rapid hepatic clearance [6].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8